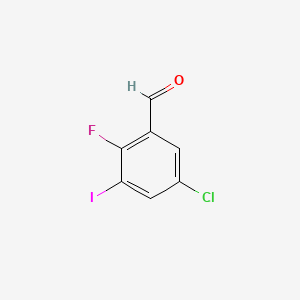
5-Chloro-2-fluoro-3-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-3-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3ClFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluorobenzaldehyde, followed by selective iodination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-fluoro-3-iodobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-fluoro-3-iodobenzoic acid.
Reduction: 5-Chloro-2-fluoro-3-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-fluoro-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-3-iodobenzaldehyde depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the benzene ring towards nucleophilic attack. The aldehyde group also plays a crucial role in its reactivity, allowing for various transformations through oxidation, reduction, and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-fluoro-4-iodobenzaldehyde
- 2-Fluoro-5-iodobenzaldehyde
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde
Uniqueness
5-Chloro-2-fluoro-3-iodobenzaldehyde is unique due to the specific positions of the chlorine, fluorine, and iodine atoms on the benzene ring
Eigenschaften
Molekularformel |
C7H3ClFIO |
|---|---|
Molekulargewicht |
284.45 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
InChI-Schlüssel |
JPCJVBOPOWLALL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)F)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


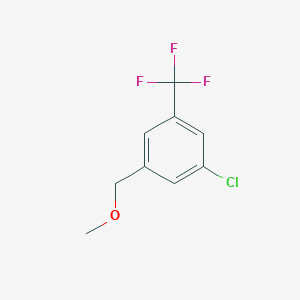
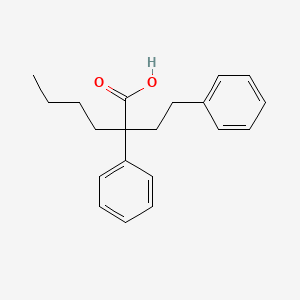

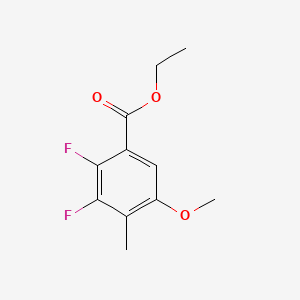
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)


![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

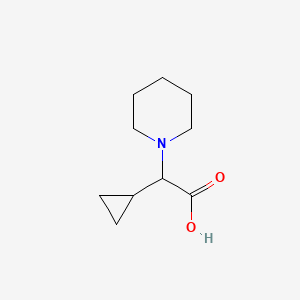
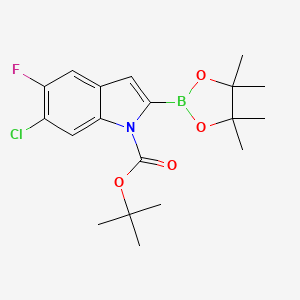
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)


